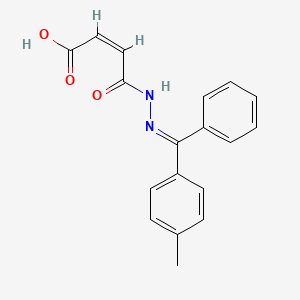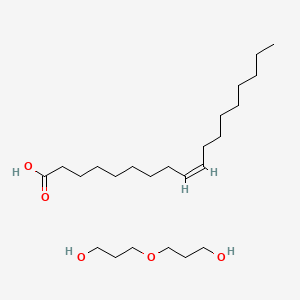
Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethylhydrocupreine hydrochloride , is a chemical compound with significant applications in various scientific fields. It is primarily used as a reagent in microbiology for the identification of certain bacterial species, particularly Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylhydrocupreine hydrochloride involves the reaction of quinine with ethyl iodide in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of ethylhydrocupreine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple recrystallization steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethylhydrocupreine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
Ethylhydrocupreine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of quinoline derivatives.
Biology: It is employed in microbiology for the identification of Streptococcus pneumoniae, as it inhibits the growth of this bacterium.
Mechanism of Action
Ethylhydrocupreine hydrochloride exerts its effects by inhibiting the growth of certain bacteria. It targets the bacterial cell membrane, disrupting its integrity and leading to cell lysis. The compound specifically binds to the bacterial cell wall components, preventing their proper assembly and function .
Comparison with Similar Compounds
Similar Compounds
Quinine: A natural compound with similar structural features, used as an antimalarial agent.
Chloroquine: A synthetic derivative of quinine, also used as an antimalarial drug.
Hydroxychloroquine: Another synthetic derivative with applications in treating autoimmune diseases.
Uniqueness
Ethylhydrocupreine hydrochloride is unique due to its specific application in microbiology for the identification of Streptococcus pneumoniae. Unlike quinine and its derivatives, which are primarily used as antimalarial agents, ethylhydrocupreine hydrochloride has a distinct role in bacterial identification and inhibition .
Properties
CAS No. |
94107-66-1 |
|---|---|
Molecular Formula |
C5H21N3O6P2 |
Molecular Weight |
281.18 g/mol |
IUPAC Name |
diazanium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);2*1H3 |
InChI Key |
ZXNFLOLUPCEWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



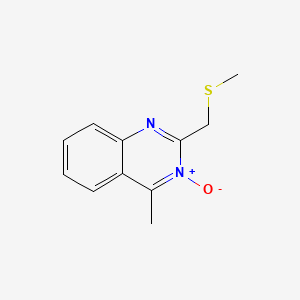

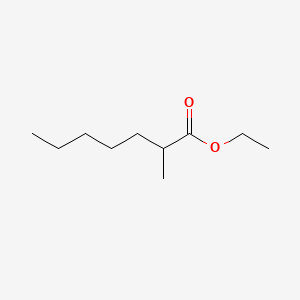

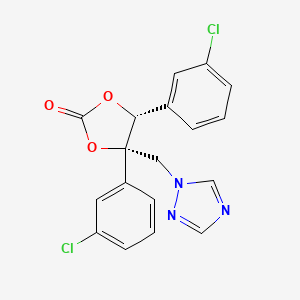

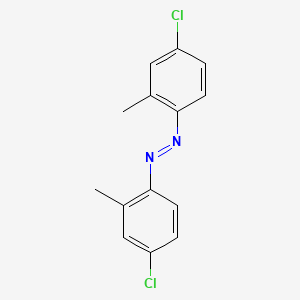
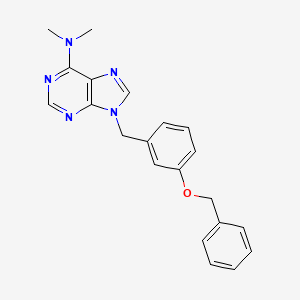


![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
